molecular formula C8H14O B1346601 3,3-Dimethylcyclohexanone CAS No. 2979-19-3

3,3-Dimethylcyclohexanone

Cat. No. B1346601
CAS RN: 2979-19-3
M. Wt: 126.2 g/mol
InChI Key: ZVJQBBYAVPAFLX-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclohexanone is a chemical compound with the molecular formula C8H14O . It has a molecular weight of 126.20 g/mol . The IUPAC name for this compound is 3,3-dimethylcyclohexan-1-one .


Synthesis Analysis

3,3-Dimethylcyclohexanone can be obtained from the conjugate addition of lithium dimethylcuprate, methylmagnesium iodide, or trimethyl-aluminum to 3-methyl-2-cyclohexen-l-one .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethylcyclohexanone consists of a six-membered cyclohexane ring with two methyl groups attached to the third carbon atom and a ketone functional group attached to the first carbon atom . The InChI representation of the molecule is InChI=1S/C8H14O/c1-8(2)5-3-4-7(9)6-8/h3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

3,3-Dimethylcyclohexanone has a density of 0.9±0.1 g/cm³ . It has a boiling point of 170.6±8.0 °C at 760 mmHg . The vapour pressure of the compound is 1.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.7±3.0 kJ/mol . The flash point is 50.1±10.7 °C . The index of refraction is 1.438 . The molar refractivity is 37.1±0.3 cm³ . The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors .

Scientific Research Applications

Application 1: Boll Weevil Sex Attractants Synthesis

  • Methods of Application or Experimental Procedures : The exact methods of synthesis are not specified in the sources, but it involves alternative syntheses of the starting material, 3,3-dimethylcyclohexanone .

Application 2: Synthesis of Fragrance and Flavoring Agents

  • Summary of the Application : 3,3-Dimethylcyclohexanone is used as an intermediate in the synthesis of 1-(3,3-dimethyl-1-cyclohexen-1-yl)-4-penten-1-one, a compound with a woody, green odor. This compound is widely used as a perfuming and/or odor-modifying agent as well as a flavoring and/or taste-modifying ingredient .
  • Methods of Application or Experimental Procedures : The selective hydrogenation of dimedone to 3,3-dimethylcyclohexanone is an important step in this synthesis. This is achieved over palladium and Amberlyst 15®. The product can then be used for the synthesis of the fragrance compound .
  • Results or Outcomes : Using a substrate/catalyst ratio of >100, compound 2 can be synthesized in 97% yield at full conversion. The catalyst can be recycled several times without any detectable decrease in selectivity .

properties

IUPAC Name

3,3-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2)5-3-4-7(9)6-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJQBBYAVPAFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062753
Record name Cyclohexanone, 3,3-dimethyl-
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylcyclohexanone

CAS RN

2979-19-3
Record name 3,3-Dimethylcyclohexanone
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Record name Cyclohexanone, 3,3-dimethyl-
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Record name Cyclohexanone, 3,3-dimethyl-
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Record name Cyclohexanone, 3,3-dimethyl-
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Record name 3,3-dimethylcyclohexanone
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Synthesis routes and methods I

Procedure details

(a') A catalytic hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one was carried out according to the usual techniques in the presence of palladium on charcoal and yielded 3,3-dimethylcyclohexanone. The subsequent ethylination by means of acetylene in a basic medium gave 1-ethynyl-1-hydroxy-3,3-dimethyl-cyclohexane in about 50% yield.
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Synthesis routes and methods II

Procedure details

First, 3-methyl-cyclohexenone was prepared in accordance with the procedures of Jirgensons et. al., Euro. J. Med. Chem. 35 (2000) 555-565. Then, 3-methyl-cyclohexenone was reacted with methyl magnesium iodide in the presence of cuprous chloride in diethyl ether to obtain the title compound.
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cuprous chloride
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Synthesis routes and methods III

Procedure details

41 g of 5% Pd/C E 101 N/D were placed in a 2 L glass-steel autoclave with glass-liner. 385 g of dimedone (2.75 mol), 663 g (850 mL) of isopropanol and 15.3 g (88 mmol) of p-toluene sulfonic acid were added. The glass-liner was closed and stirring was started with 500 rpm. The autoclave was flushed three times with 5 bara N2. The stirrer was turned off. The autoclave was then pressurized with 5 bara H2 for 10 minutes for pressure check. The pressure was released.
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glass
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2 L
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steel
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385 g
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15.3 g
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850 mL
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41 g
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Synthesis routes and methods IV

Procedure details

On the other hand dimedone is a cheap and readily available starting material for a multi-step synthesis of green ketone. In U.S. Pat. No. 4,147,672 the reduction of dimedone in 52% yield in a two-step reaction sequence to the α,β-unsaturated mono-ketone via the monotosylhydrazone (G. A. Hiegel et al., J. Org. Chem. 38, 3637 (1973)) is described. The catalytic hydrogenation of the ketone in the presence of palladium on charcoal gave 3,3-dimethylcyclohexan-1-one (no yield given) and subsequent ethynylation with ethyne in basic medium gave 1-ethynyl-1-hydroxy-3,3-dimethylcyclohexane in about 50% yield. Reaction with CuCl and allyl chloride in basic medium gave 1-(1-hydroxy-3,3-dimethylcyclohexyl)-pent-4-en-1-yne after distillation in 50% yield. Treatment with boric acid yielded (70%) a 2:3 mixture of 1-(3,3-dimethyl-cyclohex-1-ene-1-yl)- and -6-en-1-yl)-pent-4-en-1-ine which was transformed into a 2:3 mixture of the corresponding -pent-4-en-1-ones by treatment with 80% formic acid at 90° C.
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ketone
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mono-ketone
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monotosylhydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylcyclohexanone
Reactant of Route 2
3,3-Dimethylcyclohexanone
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3,3-Dimethylcyclohexanone
Reactant of Route 4
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3,3-Dimethylcyclohexanone
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3,3-Dimethylcyclohexanone
Reactant of Route 6
3,3-Dimethylcyclohexanone

Citations

For This Compound
322
Citations
C Gregorio, FJ Sardina, A Mouriño - … Chemistry Experiments for …, 2016 - books.google.com
Equipment and experimental techniques involved Equipment: round-bottomed flasks, rubber septa, inert gas line, needles, cannulas, balloons, magnetic stirrer, disposable hypodermic …
Number of citations: 4 books.google.com
EM El-Menyawy, NA El-Ghamaz, HH Nawar - Journal of Molecular …, 2013 - Elsevier
The 5-(2-phenylhydrazono)-3,3-dimethylcyclohexanone (PHDMC) is synthesized by reacting 5,5-dimethylcyclohexane-1,3-dione with 2-phenylhydrazine. Synthesized PHDMC is …
Number of citations: 21 www.sciencedirect.com
MM Kurbanova, MSH Faizi, EB Cinar… - Acta Crystallographica …, 2023 - scripts.iucr.org
The title compound, C30H34F2N6O2·2.5H2O, was obtained by condensation of 2-[2-(4-fluorophenyl)hydrazono]-5,5-dimethylcyclohexan-1,3-dione with ethylenediamine in ethanol and …
Number of citations: 1 scripts.iucr.org
RA Cormier - Synthetic Communications, 1981 - Taylor & Francis
An interest in the boll weevil sex attractants 1 prompted an investigation into alternative syntheses of the starting material, 3,3-dimethylcyclohexanone (1). Despite its relatively simple …
Number of citations: 11 www.tandfonline.com
FG Bordwell, KM Wellman - The Journal of Organic Chemistry, 1963 - ACS Publications
Reaction of cis-2, 6-dibromo-4, 4-dimethylcyclohexanone (I) with sodium acetate in acetic acid gives 2-acetoxy-5, 5-dimethylcyclohex-2-enone (VIII) as the major product. Evidence is …
Number of citations: 51 pubs.acs.org
F Hirano, S Wakabayashi - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
The reaction of 3- and 3,5-methyl-substituted cyclohexanones with formaldehyde in acid media has been studied. The acid-catalyzed reaction gave 2,4,12,14-tetraoxatricyclo[8.4.0.0 ]…
Number of citations: 3 www.journal.csj.jp
SF Lee, M Edgar, CS Pak, G Barth… - Journal of the American …, 1980 - ACS Publications
Through the variable-temperature circular dichroism measurements of (25)-2-methyl-i/3-2-methylcyclohexanone (3) and (2S)-2-methyl-l3C-2-methylcyclohexanone (4), quantitative …
Number of citations: 18 pubs.acs.org
HF Walter, WT Beaudry, DM Camaioni… - Journal of the American …, 1985 - ACS Publications
EPR spectra have been obtained for 16 different free radicals producedby X-irradiation of cyclohexanone and other alkyl-substituted cyclohexanones trapped in an adamantane matrix. …
Number of citations: 14 pubs.acs.org
EE Smissman, JL Diebold - The Journal of Organic Chemistry, 1965 - ACS Publications
Attempts toacylate,-dimethylaniline with a-chlorocyclohexanecarboxylic acid chloride under a variety of Friedel-Crafts conditionsfailed. Organometallic compounds have been reported …
Number of citations: 6 pubs.acs.org
X Zhang, DY Wang, TJ Emge, AS Goldman - Inorganica Chimica Acta, 2011 - Elsevier
The transfer dehydrogenation of several ketones by (PCP)IrH 2 (PCP=κ 3 -C 6 H 3 -2,6-(CH 2 P t Bu 2 ) 2 ) (1) has been observed. Catalytic turnover was inhibited in most cases by the …
Number of citations: 31 www.sciencedirect.com

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